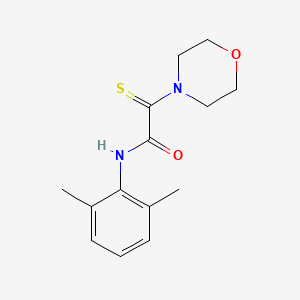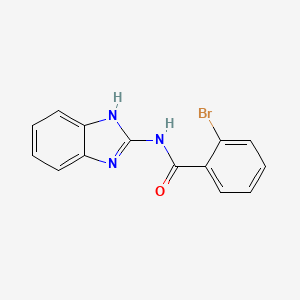![molecular formula C15H17NO3 B11114138 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11114138.png)
6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C15H19NO3. This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-methylphenyl moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.
Formation of Carbamoyl Group: The carboxylic acid group is reacted with 4-methylphenyl isocyanate under controlled conditions to form the carbamoyl group.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid.
4-Methylphenyl isocyanate: Used in the formation of the carbamoyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring with a carbamoyl group attached to a 4-methylphenyl moiety makes it a valuable compound in various applications.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-3,6-9,12-13H,4-5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
NMSVJPDGNNFGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone](/img/structure/B11114059.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114068.png)


![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114088.png)

![1-[(2-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11114090.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine](/img/structure/B11114100.png)
![Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11114106.png)
![5-({6-Ethyl-3-[(3-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B11114120.png)
![2-(4-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11114128.png)
![4-Iodo-N-[3-methyl-1-({2-[(E)-1-methylpropylidene]hydrazino}carbonyl)butyl]-1-benzenesulfonamide](/img/structure/B11114135.png)
acetyl}hydrazinylidene)-N-(2-nitrophenyl)butanamide](/img/structure/B11114142.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B11114145.png)
